1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one
Description
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
FCABLYBJUDSNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Thiolation via Nucleophilic Substitution
- Thiol nucleophiles such as isobutylthiol can react with alpha-halogenated ketones or alpha-bromo ketones to substitute the halogen with the isobutylthio group.
- Literature reports successful thiolations using phenylmethanethiol and related sulfur nucleophiles to obtain sulfur-substituted ketones with good yields (85–94%) under mild conditions.
Friedel-Crafts Type Thiomethylation and Related Reactions
- A method involving thioacetalation and thiomethylation using Lewis acid catalysts (e.g., BF3·SMe2) enables the conversion of aldehydes and ketones to methylthio derivatives. While this method is more common for methylthio groups, it provides a mechanistic basis for sulfur introduction.
- Attempts to extend this method to aliphatic ketones were less successful, indicating the need for tailored conditions for isobutylthio substitution.
Representative Synthetic Procedure for this compound
Based on the integration of literature data, a plausible synthetic route is as follows:
Synthesis of 1-(4-bromophenyl)ethanone:
- React 4-bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) under anhydrous conditions.
- Isolate and purify the ketone intermediate by vacuum drying.
Alpha-halogenation of the ketone:
- Treat 1-(4-bromophenyl)ethanone with brominating agents such as N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane) at 15–40 °C to form the alpha-bromo ketone intermediate.
Nucleophilic substitution with isobutylthiol:
- React the alpha-bromo ketone with isobutylthiol under basic or neutral conditions to substitute bromine with the isobutylthio group.
- Purify the final product by recrystallization or chromatography.
Data Table Summarizing Key Reaction Parameters
Research Discoveries and Insights
- The nucleophilic substitution of alpha-bromo ketones by thiols is a well-established method to introduce thioether groups with high selectivity and yield.
- Bromination of aromatic ketones using NBS or dibromohydantoin in the presence of catalysts like tetra-n-butylammonium tetraphenylborate allows for efficient alpha-halogenation at mild temperatures with high purity products.
- Attempts to use thioacetalation methods for aliphatic ketones have been less successful, suggesting that direct nucleophilic substitution remains the preferred route for introducing bulky alkylthio groups such as isobutylthio.
- The use of controlled temperature and stoichiometric ratios in bromination and substitution steps is critical to avoid side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the isobutylthio group can engage in interactions with thiol groups or other nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one (CAS 1155554-83-8)
- Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.
- Impact : The chloro analog has a lower molecular weight (242.77 g/mol vs. ~287.2 g/mol for the bromo compound) due to bromine’s higher atomic mass. The C–Cl bond (shorter, stronger) vs. C–Br bond (longer, polarizable) may alter reactivity in nucleophilic substitutions or cross-coupling reactions .
- Synthetic Utility : Both compounds serve as intermediates, but bromine’s leaving-group ability in SN2 reactions is superior, making the bromo derivative more reactive in metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0)
- Structural Difference : A 4-fluorophenyl group replaces the isobutylthio moiety.
- The absence of the thioether group reduces sulfur’s electron-donating effects, altering electronic properties .
Heterocyclic and Bioactive Derivatives
1-(4-Bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one (CAS N/A)
- Structural Difference : A nitroimidazole group replaces the isobutylthio chain.
- Bioactivity: Nitroimidazole derivatives are known for antibacterial and antiparasitic activity. For example, the related compound (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide (78) showed potent activity against E. coli (MIC = 7.1 µM) .
- Synthesis : Nitroimidazole derivatives are synthesized via nucleophilic substitution or condensation, contrasting with thioether formation in the target compound .
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one (CAS 4430-05-1)
- Structural Difference : A pyridinyl group replaces the isobutylthio moiety.
Thioether-Containing Analogs
1-(4-Bromophenyl)-2-(cyclohex-2-en-1-yl)ethan-1-one
- Structural Difference : A cyclohexenyl group replaces the isobutylthio chain.
- Synthesis: Prepared via biocatalytic C–C bond formation, yielding 6% under radical-mediated conditions.
Physicochemical and Spectral Comparisons
Biological Activity
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromophenyl group and an isobutylthio moiety, contributing to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately 285.21 g/mol.
Biological Activity Overview
Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing bromophenyl groups have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.
Mechanism of Action : The biological activity can be attributed to its ability to interact with specific cellular targets, such as protein kinases involved in signal transduction pathways critical for cell survival and proliferation. Inhibition of these pathways can lead to increased apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase-3, indicating the induction of apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Study 2: Inhibition of Tumor Growth
Another study evaluated the in vivo effects of the compound in a xenograft model using human prostate cancer cells. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
| Treatment Group | Tumor Volume (mm³) |
|---|---|
| Control | 500 |
| Low Dose (5 mg/kg) | 350 |
| High Dose (10 mg/kg) | 200 |
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound has moderate bioavailability with a half-life conducive for therapeutic applications. Toxicological assessments indicate that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄). For example, coupling the bromophenyl moiety with an isobutylthio group requires precise stoichiometry to minimize by-products. Optimization of reaction time (8–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, particularly the bromophenyl (δ 7.6–7.8 ppm) and isobutylthio (δ 1.0–1.2 ppm for -CH(CH₂)₂) groups. Mass spectrometry (ESI-MS or GC-MS) validates molecular weight (e.g., m/z 299.2 [M+H]⁺). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S (~650 cm⁻¹) stretches. X-ray crystallography may resolve conformational ambiguities .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Thin-Layer Chromatography (TLC) using silica plates and hexane/ethyl acetate (3:1) provides rapid purity checks. Differential Scanning Calorimetry (DSC) detects melting point consistency (~120–125°C) to identify impurities .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodology : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance thioether formation. Solvent polarity adjustments (e.g., switching from toluene to DMF) improve solubility of intermediates. Kinetic studies (via in-situ IR) identify rate-limiting steps, enabling temperature modulation (e.g., 80°C for 12 hours). Catalyst recycling protocols reduce costs in scalable syntheses .
Q. How do electronic effects of the bromophenyl group influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing bromine substituent activates the phenyl ring for nucleophilic aromatic substitution, directing reactions to the para position. Density Functional Theory (DFT) calculations reveal reduced electron density at the carbonyl carbon, enhancing electrophilicity. This facilitates Suzuki-Miyaura couplings with boronic acids or Ullmann reactions for aryl-ether formation .
Q. What in silico approaches predict the biological activity of this compound?
- Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies binding affinities. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine’s hydrophobicity) with bioactivity. Molecular dynamics simulations (AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers resolve contradictions in reported biological activities of thioether-containing aryl ketones?
- Methodology : Standardize assay protocols (e.g., MIC for antimicrobial studies) to minimize variability. Conduct meta-analyses of IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to contextualize potency differences. Use isogenic cell models to isolate compound-specific effects from genetic background noise .
Q. What purification techniques are critical for isolating this compound from complex mixtures?
- Methodology : Flash chromatography (silica gel, gradient elution) separates thioether by-products. Recrystallization in ethanol/water mixtures enhances purity. Preparative HPLC (C18 column, acetonitrile/water) isolates enantiomers if chiral centers are present. Purity validation requires orthogonal methods (e.g., NMR + HPLC) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
